4-Morpholin-4-yl-1,2,5-thiadiazol-3-yl chloroacetate
Overview
Description
4-Morpholin-4-yl-1,2,5-thiadiazol-3-yl chloroacetate is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholin-4-yl-1,2,5-thiadiazol-3-yl chloroacetate typically involves the reaction of 4-morpholin-4-yl-1,2,5-thiadiazol-3-ol with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any side reactions with atmospheric moisture or oxygen.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Morpholin-4-yl-1,2,5-thiadiazol-3-yl chloroacetate can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chloroacetate group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The thiadiazole ring can be reduced to form dihydrothiadiazoles.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Nucleophilic substitution: The major products are the corresponding substituted thiadiazoles.
Oxidation: The major products are sulfoxides or sulfones.
Reduction: The major products are dihydrothiadiazoles.
Scientific Research Applications
4-Morpholin-4-yl-1,2,5-thiadiazol-3-yl chloroacetate has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those with antimicrobial, antifungal, and anticancer properties.
Agrochemicals: It is used in the development of pesticides and herbicides due to its ability to inhibit the growth of certain pests and weeds.
Materials Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Morpholin-4-yl-1,2,5-thiadiazol-3-yl chloroacetate involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells. In agrochemicals, it can disrupt the metabolic pathways of pests and weeds, leading to their death.
Comparison with Similar Compounds
4-Morpholin-4-yl-1,2,5-thiadiazol-3-yl chloroacetate can be compared with other similar compounds, such as:
4-Morpholin-4-yl-1,2,5-thiadiazol-3-ol: This compound is a precursor in the synthesis of this compound and has similar chemical properties.
3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole: This compound has a similar structure but contains a chlorine atom on the thiadiazole ring, which can lead to different reactivity and applications.
The uniqueness of this compound lies in its chloroacetate group, which allows for further functionalization and derivatization, making it a versatile intermediate in various chemical syntheses.
Properties
IUPAC Name |
(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl) 2-chloroacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O3S/c9-5-6(13)15-8-7(10-16-11-8)12-1-3-14-4-2-12/h1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJSHZDMNOSEFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NSN=C2OC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650391 | |
Record name | 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-yl chloroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90650391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914637-95-9, 110638-01-2 | |
Record name | 4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl 2-chloroacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=914637-95-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-yl chloroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90650391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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